N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core linked to a 1,3,4-oxadiazole ring. The oxadiazole moiety is substituted at position 5 with a 2,5-dimethylphenyl group, while the benzamide component features a morpholine-4-sulfonyl substituent at the para position. Its structural complexity arises from the combination of rigid heterocyclic frameworks (oxadiazole and morpholine) and lipophilic aromatic groups, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-14-3-4-15(2)18(13-14)20-23-24-21(30-20)22-19(26)16-5-7-17(8-6-16)31(27,28)25-9-11-29-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYZFGOXKKDUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications based on recent research findings.
1. Structural Overview
The compound features a complex structure characterized by an oxadiazole ring and a sulfonamide moiety. The molecular formula is with a molecular weight of approximately 396.45 g/mol. The structural representation includes:
- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological properties.
- Morpholine Sulfonyl Group : Enhances solubility and bioavailability.
2. Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the oxadiazole ring from appropriate precursors.
- Introduction of the morpholine sulfonyl group via nucleophilic substitution reactions.
- Purification through crystallization or chromatography to achieve high purity.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole scaffold have demonstrated inhibitory effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 7.8 |
| A549 (lung cancer) | 6.5 |
| Caco-2 (colon cancer) | 4.2 |
These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
3.2 Antimicrobial Activity
The compound has also shown promising results against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This antimicrobial activity is attributed to the ability of the compound to disrupt microbial cell membranes and inhibit essential metabolic pathways.
3.3 Anti-inflammatory Effects
Research indicates that oxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:
- COX-1 Inhibition : IC50 = 10 µM
- COX-2 Inhibition : IC50 = 8 µM
These results suggest potential applications in treating inflammatory diseases.
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Oxadiazole Ring : Altering substituents can enhance or reduce potency against specific targets.
- Morpholine Modifications : Different sulfonamide groups can lead to variations in solubility and bioactivity.
5. Case Studies
A notable study published in Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines, demonstrating that modifications at the morpholine position significantly improved selectivity and potency against tumor cells compared to non-tumor cells .
Another investigation focused on the anti-inflammatory properties of similar compounds, revealing that specific substitutions on the oxadiazole ring resulted in enhanced COX inhibition and reduced side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Compound 7f () shares the 2,5-dimethylphenyl group but incorporates a thiazole ring and a sulfanyl-propanamide chain, likely altering its electronic profile and bioactivity .
Physical and Spectral Properties
Table 2: Comparative Physical Properties
Key Observations :
- The target compound’s molecular weight (464.52 g/mol) is higher than 7f (389 g/mol) due to the morpholine sulfonyl group, which may reduce volatility compared to aldehyde derivatives like 5h .
- IR spectra of oxadiazole derivatives consistently show C=S stretches near 1240–1258 cm⁻¹ and C=O stretches at 1660–1682 cm⁻¹, confirming core structural similarities .
Table 3: Reported Bioactivities of Analogues
Key Observations :
- The morpholine sulfonyl group in the target compound may enhance target specificity compared to LMM5/LMM11, as morpholine rings are known to improve pharmacokinetics in drug design .
- Antifungal activity in LMM5/LMM11 suggests that sulfonamide-oxadiazole hybrids are viable candidates for antimicrobial development, though the target compound’s efficacy remains untested .
Preparation Methods
Synthesis of 5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-Amine
Starting Material : 2,5-Dimethylbenzoic acid is converted to its ethyl ester via reflux with ethanol and concentrated sulfuric acid (yield: 85–90%).
Hydrazide Formation :
The ester reacts with 80% hydrazine hydrate in ethanol under reflux (4–5 hours) to yield 2,5-dimethylbenzohydrazide. Excess hydrazine ensures complete conversion, with purification by recrystallization from methanol (mp: 132–134°C).
Oxadiazole Cyclization :
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) and ethanol. Refluxing for 5–6 hours generates 5-(2,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol. Acidification (pH = 2) precipitates the product, which is filtered and recrystallized (yield: 78%).
Key Data :
Preparation of 4-(Morpholine-4-Sulfonyl)Benzoic Acid
Sulfonylation Reaction :
4-(Bromomethyl)benzenesulfonyl chloride reacts with morpholine in a basic aqueous solution (pH 9–10) at room temperature. The mixture is stirred for 1 hour, acidified to pH 2, and filtered to yield 4-(morpholine-4-sulfonyl)benzoic acid (mp: 210–212°C).
Optimization Note :
Dynamic pH control prevents side reactions, while stoichiometric use of morpholine minimizes dimerization.
Coupling of Oxadiazole and Benzamide Moieties
Activation of Carboxylic Acid :
4-(Morpholine-4-sulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride. Excess SOCl₂ is removed under reduced pressure.
Amidation :
The acyl chloride reacts with 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine in dry dichloromethane (DCM) with triethylamine (TEA) as a base. Stirring at 0–5°C for 4 hours yields the crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane).
Yield and Purity :
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 minutes) reduces cyclization time for oxadiazole formation compared to conventional reflux (5 hours). This method improves yield to 85% but requires specialized equipment.
Solid-Phase Synthesis
Immobilized hydrazides on Wang resin enable oxadiazole formation under mild conditions (room temperature, 12 hours). While scalability is limited, this approach reduces purification steps.
Critical Process Parameters
Reaction Solvents
| Step | Optimal Solvent | Effect on Yield |
|---|---|---|
| Hydrazide Formation | Ethanol | 90% |
| Sulfonylation | Water/THF | 88% |
| Amidation | DCM | 70% |
Polar aprotic solvents (e.g., DMF) are avoided during sulfonylation to prevent sulfonate ester formation.
Temperature Control
Exothermic reactions (e.g., SOCl₂ activation) require cooling to 0–5°C to suppress decomposition. Elevated temperatures during cyclization (reflux) enhance reaction rates but risk side products.
Purification and Characterization
Q & A
Q. Optimization strategies :
- Use statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, vary temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry to maximize yield .
- Monitor reaction progress via TLC or HPLC to identify incomplete steps or side reactions .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer) may arise from:
- Experimental variability : Differences in cell lines (e.g., HeLa vs. MCF-7), assay protocols (IC₅₀ determination methods), or compound purity (>95% by HPLC recommended) .
- Structural analogs : Subtle modifications (e.g., 2,5-dimethylphenyl vs. chlorothiophene substituents) alter target selectivity. Compare SAR data from analogs in and .
- Mechanistic studies : Use kinetic assays (e.g., SPR for binding affinity) or knockout models to validate target engagement (e.g., COX-2 inhibition vs. kinase modulation) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy : Confirm regiochemistry of the oxadiazole ring (¹H/¹³C NMR) and sulfonamide linkage .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: What computational methods can predict the compound’s reactivity or target interactions?
Answer:
- Reaction path searches : Use quantum chemical calculations (e.g., DFT) to model cyclization energetics or sulfonylation transition states .
- Molecular docking : Screen against targets like COX-2 or PI3K using AutoDock Vina, guided by morpholine sulfonamide’s electron-withdrawing properties .
- MD simulations : Assess binding stability (RMSD analysis) over 100-ns trajectories .
Basic: How can researchers troubleshoot low yields during the final amidation step?
Answer:
Common issues and solutions:
- Impure intermediates : Purify oxadiazole precursors via column chromatography (silica gel, ethyl acetate/hexane) .
- Incomplete activation : Use fresh coupling agents (e.g., EDCI/DMAP) and ensure anhydrous conditions .
- Steric hindrance : Optimize solvent choice (e.g., DCM vs. THF) to improve benzoyl chloride accessibility .
Advanced: What strategies enable efficient SAR studies for this compound?
Answer:
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 2,5-dimethylphenyl → 3-chlorophenyl) to probe steric/electronic effects .
- Bioisosteric replacement : Replace the morpholine sulfonamide with piperazine or thiomorpholine to assess solubility and target affinity .
- High-throughput screening : Test analogs against a panel of 50+ kinases or GPCRs to identify off-target effects .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store at –20°C in airtight, amber vials under nitrogen to prevent oxidation .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation .
Advanced: How can cross-disciplinary approaches enhance understanding of this compound’s mechanisms?
Answer:
- Chemical biology : Use click chemistry (e.g., alkyne-tagged analogs) for cellular target identification via pull-down assays .
- Metabolomics : Profile metabolite formation in liver microsomes to assess metabolic stability .
- In vivo imaging : Label with ¹⁸F for PET imaging to study biodistribution in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
